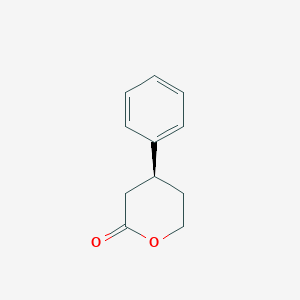
2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- is a chemical compound with the molecular formula C11H12O2. It is a derivative of 2H-pyran, a six-membered heterocyclic compound containing one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- can be achieved through several methods. One common approach involves the use of phosphine-catalyzed (3 + 3) annulations between allenoates and 1C,3O-bisnucleophiles . Another method includes a one-pot sequence via a silver (I)-catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers, followed by a base-catalyzed isomerization and 6π-oxaelectrocyclization . These methods provide a facile entry to stable 2H-pyrans, which are challenging targets in organic synthesis.
Industrial Production Methods: Industrial production of 2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of reusable catalysts and green protocols is emphasized to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of 2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under mild conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- can yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing various heterocyclic compounds. In biology, it is used to study enzyme interactions and metabolic pathways. In medicine, this compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities .
Wirkmechanismus
The mechanism of action of 2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of certain pathogens by interfering with their metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- include other 2H-pyran derivatives such as 2H-chromenes and 2H-pyran-2-ones . These compounds share structural similarities but differ in their functional groups and biological activities.
Uniqueness: What sets 2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- apart is its unique tetrahydro-4-phenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances the compound’s stability and reactivity, making it a valuable target for synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
61198-49-0 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
(4S)-4-phenyloxan-2-one |
InChI |
InChI=1S/C11H12O2/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1 |
InChI-Schlüssel |
ONMHULVUDDUGQF-JTQLQIEISA-N |
Isomerische SMILES |
C1COC(=O)C[C@H]1C2=CC=CC=C2 |
Kanonische SMILES |
C1COC(=O)CC1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


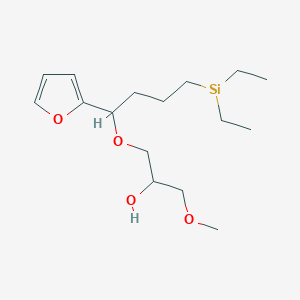
![Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14587401.png)
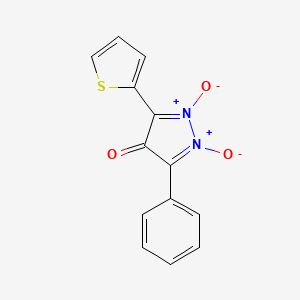

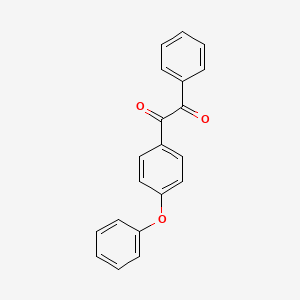
![N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14587412.png)
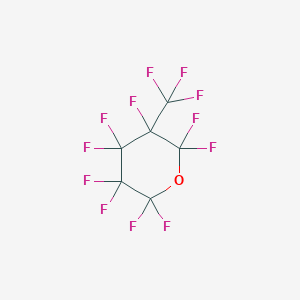
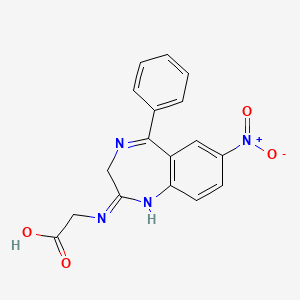

![3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14587434.png)
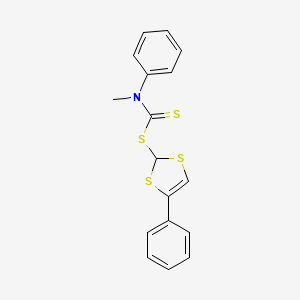
![Benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester](/img/structure/B14587450.png)
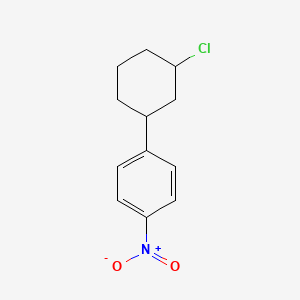
![2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide](/img/structure/B14587476.png)
